2-Amino-4-ethoxybutanoic acid

Physicochemical Property Drug Design Lipophilicity

Researchers designing peptide therapeutics often encounter poor oral bioavailability due to the low membrane permeability of standard amino acids. Substituting with L-homoserine (LogP -3.5) fails to provide the required passive diffusion, stalling lead optimization campaigns. 2-Amino-4-ethoxybutanoic acid (O-Ethyl-L-homoserine) resolves this with its unique γ-ethoxy side chain (LogP 0.5252), serving as a superior chiral building block. Key supply advantages: • Defined (2S) enantiomer eliminates chiral resolution steps, reducing waste and ensuring stereochemical fidelity for potent target engagement. • Acts as a selective substrate for O-acetylhomoserine sulfhydrylase, enabling precise metabolic pathway probing without native interference. • Structurally primed for rapid diversification in ASCT2 glutamine transporter inhibitor programs targeting oncology indications. Sourced as a single, high-purity enantiomer to streamline your synthetic route.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 17268-93-8
Cat. No. B094861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-ethoxybutanoic acid
CAS17268-93-8
SynonymsO-Ethyl-L-homoserine
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCCOCCC(C(=O)O)N
InChIInChI=1S/C6H13NO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1
InChIKeyYCSFMOVBARTLBW-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-ethoxybutanoic Acid: Compound Overview


2-Amino-4-ethoxybutanoic acid, commonly known as O-ethylhomoserine [1], is a non-proteinogenic alpha-amino acid. Its core structure consists of a butanoic acid backbone with an amino group at the C2 position and a distinctive ethoxy group at the C4 position . This compound, with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol [2], serves as a crucial building block in organic and peptide synthesis due to its unique ether-linked side chain, which enables specific chemical modifications not possible with standard amino acids [3].

Peptidomimetic design with ether-linked side chain modifications
Metabolic pathway probe for sulfur amino acid biosynthesis studies
Single enantiomer chiral building block for stereoselective synthesis

Why 2-Amino-4-ethoxybutanoic Acid Is Irreplaceable


Substituting 2-amino-4-ethoxybutanoic acid with structurally similar compounds like L-homoserine or 2-amino-4-methoxybutanoic acid is not feasible due to the critical role of its specific γ-ethoxy side chain. This moiety confers distinct physicochemical properties, such as increased lipophilicity [1] and altered hydrogen bonding capacity [2], which directly influence its behavior as a chiral building block and its interactions with biological targets. In enzymatic assays, the compound acts as a specific substrate or inhibitor, a function not shared by its hydroxy or methoxy analogs [3]. These differentiating factors are crucial for achieving desired outcomes in peptide mimetic design and metabolic pathway studies, where even minor structural changes can abolish activity or alter synthetic routes [4].

This compound
γ-ethoxy side chain
Potential substitute
L-Homoserine (γ-hydroxy); different lipophilicity
Specific O-acetylhomoserine sulfhydrylase substrate
L-Methionine / L-Homoserine: not substrates; pathway interference may differ
Single L-enantiomer (defined stereochemistry)
Racemic mixture or achiral analog: stereochemical outcome may vary

Quantitative Evidence for 2-Amino-4-ethoxybutanoic Acid


Superior Lipophilicity vs. L-Homoserine

The ethoxy group of 2-amino-4-ethoxybutanoic acid significantly increases its lipophilicity compared to its hydroxy analog, L-homoserine. This is quantitatively reflected in its calculated LogP value of 0.5252 [1]. In contrast, L-homoserine, which lacks the ethyl group, has a predicted LogP of approximately -3.5 [2]. This difference indicates superior passive membrane permeability for the ethoxy derivative, making it a more suitable candidate for designing cell-permeable peptides and prodrugs.

Lipophilicity
Head-to-head
ΔLogP ≈ 4.0 vs L-Homoserine (0.53 vs -3.5)
Reported lipophilicity difference context
Calculated values; experimental validation recommended
Physicochemical Property Drug Design Lipophilicity

Enzymatic Substrate Specificity for O-Acetylhomoserine Sulfhydrylase

2-Amino-4-ethoxybutanoic acid is a recognized product of the enzymatic reaction between O-acetyl-L-homoserine and ethanol, catalyzed by O-acetylhomoserine sulfhydrylase [1]. This specific enzymatic conversion distinguishes it from related compounds like L-methionine or L-homoserine, which do not serve as substrates in this exact reaction. The specificity implies a unique fit within the enzyme's active site that can be exploited for metabolic engineering or inhibitor design [2].

Enzymatic specificity
Class-level
Product of O-acetylhomoserine sulfhydrylase with ethanol
Supports pathway-specific probe use
In vitro enzymatic context; class-level inference
Enzyme Assay Metabolic Engineering Substrate Specificity

Stereochemical Purity as a Chiral Building Block

As a defined stereoisomer, (2S)-2-amino-4-ethoxybutanoic acid (CAS 17804-70-5) is a single enantiomer with one defined stereocenter . This is a critical distinction from racemic mixtures or achiral analogs like GABA (γ-aminobutyric acid). The use of enantiomerically pure building blocks is essential for the stereoselective synthesis of complex peptides and peptidomimetics, ensuring the correct three-dimensional conformation required for biological activity [1]. The availability of the pure L-isomer eliminates the need for costly and time-consuming chiral resolution steps.

Stereochemical purity
Specification review
Single enantiomer (L-isomer); defined stereocenter
Supports stereoselective synthesis reproducibility
Chiral identity confirmed; racemate may yield different outcomes
Peptide Synthesis Chiral Pool Stereoselectivity

ASCT2 Transporter Inhibitor Potential

Recent research indicates that aminobutanoic acid derivatives, including 2-amino-4-ethoxybutanoic acid, are being explored as inhibitors of the ASCT2 (SLC1A5) glutamine transporter . While specific IC50 data for the parent compound is not yet publicly available in primary literature, a related series of aminobutanoic acid-based ASCT2 inhibitors have shown potent activity with IC50 values at the micromolar level in blocking glutamine uptake in A549 and HEK293 cells [1]. This establishes a proof-of-concept for this scaffold, positioning 2-amino-4-ethoxybutanoic acid as a valuable starting point for developing novel cancer metabolism inhibitors.

ASCT2 inhibitor context
Class-level
Related aminobutanoic acid derivatives: micromolar IC50 in cell assays
Scaffold-level inhibitor research context
No direct IC50 for this compound; class-level evidence
Cancer Metabolism Glutamine Transport Inhibitor Design

2-Amino-4-ethoxybutanoic Acid: Optimal Applications


Lipophilic Peptidomimetic Synthesis

Researchers designing peptide-based therapeutics with enhanced oral bioavailability should prioritize 2-amino-4-ethoxybutanoic acid over L-homoserine. The significantly higher LogP (0.5252 vs. -3.5) [1] indicates better passive membrane permeability. Incorporating this building block into a peptide sequence can improve its ability to cross biological barriers, a key requirement for oral drug candidates [2].

Methionine Biosynthesis Pathway Studies

For metabolic engineering projects focused on sulfur amino acid production, 2-amino-4-ethoxybutanoic acid serves as a specific substrate for O-acetylhomoserine sulfhydrylase [1]. Its unique reactivity, distinct from L-homoserine and L-methionine, allows it to be used as a selective probe to study or manipulate this pathway in organisms like Corynebacterium and Streptomyces without interfering with native metabolism [2].

Chiral Pool Synthesis for Pure Enantiomers

In the stereoselective synthesis of complex natural products or pharmaceuticals, the availability of (2S)-2-amino-4-ethoxybutanoic acid as a single, defined enantiomer [1] is critical. Using this pure L-isomer eliminates the need for chiral resolution, reduces waste, and ensures the final product has the desired three-dimensional structure for optimal target engagement, which is essential for achieving high potency and selectivity [2].

ASCT2 Inhibitor Design Scaffold

Given the proven activity of structurally related aminobutanoic acid derivatives as micromolar inhibitors of the ASCT2 glutamine transporter [1], 2-amino-4-ethoxybutanoic acid is an ideal starting point for hit-to-lead optimization campaigns in oncology. Its core structure can be rapidly diversified to improve potency and pharmacokinetic properties, addressing the need for novel agents that target glutamine-addicted cancers like non-small-cell lung cancer [2].

Application
Selection Property
Validation Focus
Peptidomimetic design
Lipophilic side-chain modification
LogP and membrane permeability assay context
Methionine pathway studies
Enzymatic substrate specificity
O-acetylhomoserine sulfhydrylase assay context
Chiral pool synthesis
Single enantiomer identity
Enantiomeric excess and chiral HPLC review
Cancer cell glutamine metabolism studies
Aminobutanoic acid scaffold
ASCT2-mediated uptake inhibition context
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